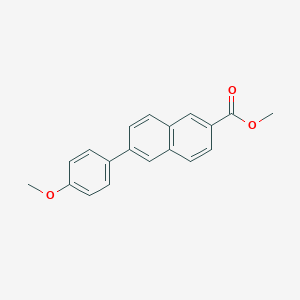
Methyl 6-(4-methoxyphenyl)-2-naphthoate
Cat. No. B123574
Key on ui cas rn:
128272-36-6
M. Wt: 292.3 g/mol
InChI Key: LLKKPBJYOHZIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05015758
Procedure details


In a 100 ml three-necked flask, are placed 1 g of 1-acetoxyadamantane and 50 ml of cyclohexane in a nitrogen environment. After total dissolution, 0.25 g of concentrated sulfuric acid is added drop by drop and 1 g of methyl 6-(4-methoxyphenyl)-2-naphthoate is added slowly. After leaving in vigorous agitation for 48 hours, 20 ml of denatured ethanol are added and the mixture is agitated for 2 hours. The solid obtained is filtered with sintered glass and washed abundantly with water until neutrality is reached. After drying at 30° C. for 24 hours in a vacuum oven, 1 g of desired raw product was obtained (Melting point: 221°-227° C.).





Name
Identifiers


|
REACTION_CXSMILES
|
C(O[C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)(=O)C.C1CCCCC1.S(=O)(=O)(O)O.[CH3:26][O:27][C:28]1[CH:33]=[CH:32][C:31]([C:34]2[CH:35]=[C:36]3[C:41](=[CH:42][CH:43]=2)[CH:40]=[C:39]([C:44]([O:46][CH3:47])=[O:45])[CH:38]=[CH:37]3)=[CH:30][CH:29]=1>C(O)C>[C:5]12([C:29]3[CH:30]=[C:31]([C:34]4[CH:35]=[C:36]5[C:41](=[CH:42][CH:43]=4)[CH:40]=[C:39]([C:44]([O:46][CH3:47])=[O:45])[CH:38]=[CH:37]5)[CH:32]=[CH:33][C:28]=3[O:27][CH3:26])[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC12CC3CC(CC(C1)C3)C2
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C=1C=C2C=CC(=CC2=CC1)C(=O)OC
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is agitated for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 100 ml three-necked flask, are placed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added slowly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After leaving in vigorous agitation for 48 hours
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered with sintered glass
|
WASH
|
Type
|
WASH
|
|
Details
|
washed abundantly with water until neutrality
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying at 30° C. for 24 hours in a vacuum oven
|
|
Duration
|
24 h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C=2C=C(C=CC2OC)C=2C=C3C=CC(=CC3=CC2)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
